molecular formula C12H23NO3 B12704738 N-(5-Methyl-1-oxohexyl)-D-valine CAS No. 236753-53-0

N-(5-Methyl-1-oxohexyl)-D-valine

Cat. No.: B12704738
CAS No.: 236753-53-0
M. Wt: 229.32 g/mol
InChI Key: TUHVGUOPOVENAJ-LLVKDONJSA-N
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Description

N-(5-Methyl-1-oxohexyl)-D-valine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a valine moiety attached to a 5-methyl-1-oxohexyl group, which imparts specific chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1-oxohexyl)-D-valine typically involves the reaction of D-valine with a 5-methyl-1-oxohexyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary, but common methods involve the use of protecting groups to ensure the selective formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1-oxohexyl)-D-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N-(5-Methyl-1-oxohexyl)-D-valine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1-oxohexyl)-D-valine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-hydroxy-5-methyl-1-oxohexyl)-L-Val-L-Val-L-Asn-OH: A similar compound with a different amino acid sequence.

  • 3- [[[3- (Aminomethyl) - 5- methyl- 1- oxohexyl] amino] methyl] - 5- methyl-hexanoic Acid : Another related compound with a similar structure.

Uniqueness

N-(5-Methyl-1-oxohexyl)-D-valine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

236753-53-0

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(2R)-3-methyl-2-(5-methylhexanoylamino)butanoic acid

InChI

InChI=1S/C12H23NO3/c1-8(2)6-5-7-10(14)13-11(9(3)4)12(15)16/h8-9,11H,5-7H2,1-4H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

TUHVGUOPOVENAJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)CCCC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)CCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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